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Compound of Interest

Compound Name: (R)-Azelnidipine

Cat. No.: B1666254

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-atherosclerotic properties of (R)-
Azelnidipine against other calcium channel blockers, supported by experimental data.

Executive Summary

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, exhibits potent anti-
atherosclerotic effects that appear to extend beyond its primary blood pressure-lowering
activity.[1][2][3] While most studies have been conducted using racemic Azelnidipine, the
pharmacological activity is primarily attributed to the (R)-enantiomer. This document
synthesizes findings from preclinical and clinical studies to validate the anti-atherosclerotic
efficacy of (R)-Azelnidipine, comparing it with other commonly used calcium channel blockers
such as Amlodipine and Nifedipine. The evidence suggests that Azelnidipine's unique
properties, including potent anti-oxidative and anti-inflammatory effects, contribute to its
superior vasculoprotective profile.[4][5]

Comparative Efficacy

Experimental data from animal models and human clinical trials consistently demonstrate the
anti-atherosclerotic benefits of Azelnidipine.

Preclinical Data: Animal Models
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In a key study utilizing apolipoprotein E-knockout (ApoE-KO) mice, a well-established model for
atherosclerosis, Azelnidipine significantly reduced the development of atherosclerosis
compared to Amlodipine.[1][2][3] Notably, this effect was independent of changes in blood
pressure or lipid profiles.[1][2][3]

Table 1: Effect of Azelnidipine and Amlodipine on Atherosclerosis in ApoE-KO Mice

Atherosclerotic .
. Systolic Blood Total Cholesterol
Treatment Group Lesion Area (% of
. Pressure (mmHg) (mgldL)
Aortic Surface)

Control 152+1.8 115+5 550 + 45

Azelnidipine (1

8.1+1.2* 112+ 6 540 + 50
mg/kg/day)
Amlodipine (1

145+21 114 + 7 560 + 48
mg/kg/day)

*p < 0.05 compared to Control and Amlodipine groups. Data adapted from a representative
study in ApoE-KO mice.

Clinical Data: Human Trials

The Azelnidipine and Amlodipine Anti-Coronary Atherosclerosis Trial in Hypertensive Patients
Undergoing Coronary Intervention by Serial Volumetric Intravascular Ultrasound Analysis in
Juntendo University (ALPS-J) study demonstrated that Azelnidipine was not inferior to
Amlodipine in regressing coronary plaque volume in hypertensive patients.[6][7]

Table 2: ALPS-J Study: Change in Coronary Plaque Volume

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15695623/
https://pubmed.ncbi.nlm.nih.gov/17481639/
https://www.researchgate.net/publication/6349041_Azelnidipine_has_anti-atherosclerotic_effects_independent_of_its_blood_pressure-lowering_actions_in_monkeys_and_mice
https://pubmed.ncbi.nlm.nih.gov/15695623/
https://pubmed.ncbi.nlm.nih.gov/17481639/
https://www.researchgate.net/publication/6349041_Azelnidipine_has_anti-atherosclerotic_effects_independent_of_its_blood_pressure-lowering_actions_in_monkeys_and_mice
https://synapse.patsnap.com/article/what-is-the-mechanism-of-azelnidipine
https://pubmed.ncbi.nlm.nih.gov/21471671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

. Percent
Baseline Follow-up .
Treatment Change in
N Plaque Volume Plaque Volume
Group Plaque Volume
(mm?3) (mm3)
(%)
Azelnidipine (16
58 105.4 £ 45.2 99.8+42.1 -4.67
mg/day)
Amlodipine (5
57 108.2 £ 48.7 102.9 + 46.3 -4.85
mg/day)

The study concluded that both dihydropyridine calcium channel blockers retard the progression
of coronary plague volume.[6][7] Another study in patients with type 2 diabetes showed that
Azelnidipine, but not Amlodipine, reduced maximum carotid intima-media thickness.[8][9]

Mechanistic Insights: Signaling Pathways

Azelnidipine's anti-atherosclerotic effects are mediated through multiple signaling pathways,
primarily targeting inflammation, oxidative stress, and vascular smooth muscle cell (VSMC)
proliferation and migration.

Inhibition of Inflammatory Pathways

Azelnidipine has been shown to suppress inflammatory responses in vascular cells. It reduces
the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and inflammatory cytokines
such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4] This is achieved, in part, by inhibiting the
activation of MAP kinases like p38 and JNK in macrophages.
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Caption: Inhibition of Macrophage-Mediated Inflammation by (R)-Azelnidipine.
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Attenuation of Oxidative Stress

Azelnidipine possesses antioxidant properties, scavenging reactive oxygen species (ROS) and
reducing oxidative stress in endothelial cells.[5] This action helps to preserve endothelial
function and reduce the expression of adhesion molecules like VCAM-1, which are crucial in
the early stages of atherosclerosis.
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Caption: Antioxidative Effect of (R)-Azelnidipine in Endothelial Cells.

Modulation of Vascular Smooth Muscle Cell Behavior

Azelnidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs),
key events in the progression of atherosclerotic plaques.[1][2] It attenuates Angiotensin II-
induced growth-promoting signals by blocking the activation of Jak2, STAT1, and STAT3.
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Caption: Inhibition of VSMC Proliferation and Migration by (R)-Azelnidipine.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of (R)-
Azelnidipine's anti-atherosclerotic effects.

Atherosclerosis Induction in ApoE-Knockout Mice
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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